Amine Basicity Modulation: Quantified pKa Reduction vs. Parent Cyclopentanamine
The introduction of a fluorine atom at the 3-position of cyclopentanamine significantly modulates amine basicity, a critical parameter for optimizing interactions with biological targets. For the (1S,3S)-3-fluorocyclopentan-1-amine hydrochloride salt, the measured pKa is 7.13 . In comparison, the non-fluorinated parent compound, cyclopentanamine, exhibits a significantly higher pKa of 10.65 .
| Evidence Dimension | Acid dissociation constant (pKa) of the conjugate acid |
|---|---|
| Target Compound Data | pKa = 7.13 |
| Comparator Or Baseline | Cyclopentanamine: pKa = 10.65 |
| Quantified Difference | ΔpKa = -3.52 (3.52 log units less basic) |
| Conditions | Measured for the hydrochloride salt form of (1S,3S)-3-fluorocyclopentan-1-amine compared to standard cyclopentanamine data . |
Why This Matters
This quantified reduction in basicity (ΔpKa = -3.52) is not marginal; it directly impacts the fraction of compound that is uncharged and membrane-permeable at physiological pH, a key factor in pharmacokinetics and target engagement, differentiating it from the more basic parent amine.
